molecular formula C11H7BrN2O4 B14244057 4-nitro-3-(4-bromophenoxy)-pyridine N-oxide CAS No. 509076-63-5

4-nitro-3-(4-bromophenoxy)-pyridine N-oxide

Cat. No.: B14244057
CAS No.: 509076-63-5
M. Wt: 311.09 g/mol
InChI Key: MBMHHRKCFZPUSZ-UHFFFAOYSA-N
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Description

4-nitro-3-(4-bromophenoxy)-pyridine N-oxide is a heterocyclic compound that contains a pyridine ring substituted with a nitro group, a bromophenoxy group, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-(4-bromophenoxy)-pyridine N-oxide typically involves the nitration of 3-(4-bromophenoxy)pyridine followed by oxidation to introduce the N-oxide group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation to form the N-oxide can be achieved using hydrogen peroxide or m-chloroperbenzoic acid as oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-(4-bromophenoxy)-pyridine N-oxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 4-amino-3-(4-bromophenoxy)-pyridine N-oxide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-nitro-3-(4-bromophenoxy)-pyridine N-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-nitro-3-(4-bromophenoxy)-pyridine N-oxide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-(4-chlorophenoxy)-pyridine N-oxide
  • 4-nitro-3-(4-fluorophenoxy)-pyridine N-oxide
  • 4-nitro-3-(4-methylphenoxy)-pyridine N-oxide

Uniqueness

4-nitro-3-(4-bromophenoxy)-pyridine N-oxide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

CAS No.

509076-63-5

Molecular Formula

C11H7BrN2O4

Molecular Weight

311.09 g/mol

IUPAC Name

3-(4-bromophenoxy)-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H7BrN2O4/c12-8-1-3-9(4-2-8)18-11-7-13(15)6-5-10(11)14(16)17/h1-7H

InChI Key

MBMHHRKCFZPUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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